MDL 28170

Description

Historical Context and Evolution of Calpain Inhibitor Research

The history of calpain research dates back to 1964 with the partial purification of a Ca²⁺-dependent neutral protease from rat brain nih.gov. Initially referred to by various names such as CANP (Ca²⁺-activated neutral protease), the enzyme family was officially named calpain in 1981 nih.gov. The discovery of an endogenous calpain-specific inhibitor protein, calpastatin, further fueled interest in understanding the regulation and function of these proteases nih.gov.

Early calpain inhibitors, such as E-64 and leupeptin, were identified, but they often lacked specificity and had limited cell permeability, hindering their utility in cellular and in vivo studies mdpi.comnih.gov. These first-generation inhibitors were often general protease inhibitors, affecting other cysteine proteases like cathepsins and the proteasome mdpi.comnih.gov. The need for more selective and cell-permeable inhibitors became apparent to better delineate the specific roles of calpains in various biological processes nih.gov.

The development of peptide aldehydes and other small-molecule inhibitors marked a significant advancement in the field nih.govebi.ac.uk. MDL 28170 emerged as a potent, cell-permeable synthetic peptide inhibitor of calpain I and II (also known as calpain-1 and calpain-2), addressing some of the limitations of earlier compounds nih.govnih.gov. Its ability to effectively inhibit calpain activity within cells and tissues, particularly its penetration of the blood-brain barrier, made it a valuable tool for investigating the involvement of calpains in neurological conditions tocris.comselleckchem.comnih.govmedchemexpress.com.

Over the past few decades, research has led to the development of numerous calpain inhibitors with varying structures and specificities researchgate.net. While many potent inhibitors have been developed, achieving high selectivity for specific calpain isoforms (e.g., calpain-1 vs. calpain-2) remains an ongoing challenge in the field, although selective calpain-2 inhibitors are being explored for therapeutic use researchgate.nettandfonline.comfrontiersin.org. The evolution of calpain inhibitor research has been driven by the increasing recognition of calpains' involvement in disease and the need for refined tools to study their complex roles.

Significance in Biochemical and Pharmacological Investigations

This compound holds significant importance in both biochemical and pharmacological investigations due to its properties as a calpain inhibitor. Biochemically, it serves as a tool to probe the involvement of calpain-mediated proteolysis in various cellular pathways. By inhibiting calpain activity, researchers can assess the consequences of this inhibition on substrate cleavage, protein function, and downstream signaling events. This has been crucial in understanding how calpains contribute to processes like cytoskeletal breakdown, which is often observed in conditions like neurodegeneration and traumatic injury nih.gov. Studies using this compound have demonstrated its ability to reduce the degradation of cytoskeletal proteins like alpha-spectrin, a known calpain substrate, in models of brain injury nih.gov.

In pharmacological investigations, this compound has been extensively used in in vitro and in vivo models to evaluate the therapeutic potential of calpain inhibition in various disease contexts. Its cell permeability and ability to cross the blood-brain barrier have made it particularly useful in studying neurological disorders tocris.comselleckchem.comnih.govmedchemexpress.com. Research has utilized this compound to investigate its neuroprotective effects in models of cerebral ischemia, traumatic brain injury, and Parkinson's disease tocris.comselleckchem.comnih.govahajournals.orgnih.govjneurosci.orgscilit.compatsnap.comnih.gov. These studies have provided insights into the temporal window for effective calpain inhibition and the specific neurological deficits that can be attenuated nih.govahajournals.org.

Furthermore, this compound has been employed in studies exploring the role of calpains in other disease areas, including cardiovascular function and parasitic infections oup.comnih.govapexbt.complos.orgnih.gov. For instance, it has been shown to attenuate myocardial stunning in reperfused hearts and exhibit activity against Trypanosoma cruzi and Leishmania amazonensis in in vitro studies oup.comnih.govapexbt.complos.orgnih.gov.

The use of this compound in these diverse investigations has contributed significantly to our understanding of calpain biology and the potential therapeutic value of targeting calpains. However, it is important to acknowledge its non-selective inhibition of other cysteine proteases like cathepsin B and gamma-secretase, which necessitates careful experimental design and the use of complementary approaches to confirm calpain-specific effects tocris.comselleckchem.comresearchgate.netguidetopharmacology.org. Despite this, this compound remains a valuable and widely used tool in academic research focused on proteases and their roles in health and disease.

Here are some examples of research findings involving this compound:

| Study | Model System | Key Finding Related to this compound | Citation |

| Neuroprotective Efficacy in Cerebral Ischemia | Gerbil model of global ischemia | Protected against cortical neuronal damage even with delayed treatment (up to 3 h after reperfusion). | nih.gov |

| Therapeutic Window in Focal Cerebral Ischemia | Rat model of focal cerebral ischemia | Therapeutic window of opportunity for calpain inhibition is at least 6 hours. | ahajournals.org |

| Effects on Traumatic Brain Injury | Mouse Controlled Cortical Impact (CCI) model | Reduced calpain-mediated cytoskeletal degradation and attenuated neurodegeneration. | nih.gov |

| Impact on Parkinson's Disease Model | MPTP mouse model of Parkinson's disease | Significantly attenuated MPTP-induced loss of nigral dopamine (B1211576) neurons and improved locomotor deficits. | jneurosci.org |

| Activity Against Leishmania amazonensis | Leishmania amazonensis promastigotes (in vitro) | Induced apoptotic marker expression and loss of parasite viability in a dose-dependent manner. | plos.org |

| Effects on Trypanosoma cruzi | Trypanosoma cruzi (in vitro) | Reduced viability of bloodstream trypomastigotes and decreased macrophage infection. | apexbt.comnih.gov |

| Attenuation of Myocardial Stunning | Reperfused ferret hearts | Attenuated mechanical stunning and diminished the calpain-proteolyzed form of PKCε. | oup.comnih.gov |

| Enhancement of Schwann Cell Survival | Schwann cells (in vitro) | Significantly enhanced survival in response to oxidative stress. | selleckchem.comapexbt.com |

| Effects on Spinal Cord Injury | Rat contusion SCI model | Improved locomotor function and pathological outcome measures with intraspinal microinjection. | scilit.com |

| Alleviation of Cerebral Ischemia-Reperfusion Injury (CIRI) in Cardiac Arrest | Rat model of cardiac arrest | Improved neuronal function and suppressed inflammation and autophagy by inhibiting calpain-2. | spandidos-publications.com |

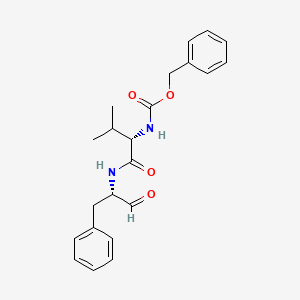

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H26N2O4 |

|---|---|

Molecular Weight |

382.5 g/mol |

IUPAC Name |

benzyl N-[(2S)-3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]carbamate |

InChI |

InChI=1S/C22H26N2O4/c1-16(2)20(24-22(27)28-15-18-11-7-4-8-12-18)21(26)23-19(14-25)13-17-9-5-3-6-10-17/h3-12,14,16,19-20H,13,15H2,1-2H3,(H,23,26)(H,24,27)/t19-,20-/m0/s1 |

InChI Key |

NGBKFLTYGSREKK-PMACEKPBSA-N |

SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)OCC2=CC=CC=C2 |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C=O)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Molecular Mechanisms of Action and Target Specificity of Mdl 28170

Calpain Isoform Inhibition Profile

MDL 28170 is a well-established inhibitor of the calpain family of calcium-dependent cysteine proteases. Research indicates that it is a potent, non-selective inhibitor of both major calpain isoforms, μ-calpain (calpain-1) and m-calpain (calpain-2) mdpi.com.

Selectivity for Mu-Calpain (Calpain-1)

This compound demonstrates robust inhibitory activity against μ-calpain (calpain-1) cellsignal.comcaymanchem.com. This isoform is implicated in a variety of physiological and pathological processes. While specific kinetic data comparing its potency for calpain-1 versus calpain-2 is not extensively detailed in available literature, its strong inhibition of calpain-1 is a key aspect of its pharmacological profile.

Selectivity for M-Calpain (Calpain-2)

Similarly, this compound is a potent inhibitor of m-calpain (calpain-2) cellsignal.comcaymanchem.com. Studies have confirmed its non-selective nature, indicating that it does not exhibit a significant preference for either calpain-1 or calpain-2 mdpi.com. This broad-spectrum calpain inhibition contributes to its wide-ranging cellular effects.

| Calpain Isoform | Inhibition Status | Selectivity |

|---|---|---|

| μ-Calpain (Calpain-1) | Potent Inhibitor | Non-selective |

| m-Calpain (Calpain-2) | Potent Inhibitor |

Specificity Against Other Protease Classes

This compound exhibits a degree of specificity for cysteine proteases. Notably, it does not inhibit trypsin-like serine proteases. However, its activity is not strictly limited to calpains. Research has indicated that related hydrophobic peptide aldehydes can inhibit the proteasome ebi.ac.uk. Furthermore, this compound has been shown to inhibit other proteases such as adenain ebi.ac.uk.

Cathepsin B Inhibition

In addition to its effects on calpains, this compound is a potent inhibitor of cathepsin B, another cysteine protease ahajournals.org. The inhibition constant (Ki) for cathepsin B has been reported to be 25 nM, indicating a strong inhibitory interaction ahajournals.org.

Gamma-Secretase Inhibition

This compound also functions as an inhibitor of gamma-secretase, a multi-subunit protease complex involved in the processing of the amyloid precursor protein medchemexpress.com. This inhibition is a distinct aspect of its activity profile and is separate from its effects on cysteine proteases. The mechanism of gamma-secretase inhibition by this compound has been a subject of investigation in the context of Alzheimer's disease research researchgate.net.

Antiviral Mechanisms of Action

This compound has demonstrated antiviral properties, notably against the severe acute respiratory syndrome coronavirus (SARS-CoV) cellsignal.com. It has been shown to inhibit SARS-CoV replication in Vero 76 cells with a 50% inhibitory concentration (IC50) of 10 μM cellsignal.com. The proposed mechanism of action for its antiviral effects is the inhibition of viral proteases that are essential for the replication of the virus. Coronaviruses, including SARS-CoV-2, rely on proteases such as the 3C-like protease (3CLpro) and papain-like protease (PLpro) to process viral polyproteins into functional proteins required for viral replication and assembly nih.govmdpi.comnih.govpatsnap.com. By inhibiting these crucial viral enzymes, this compound can effectively halt the viral life cycle.

| Enzyme | Inhibition Constant (Ki) | 50% Inhibitory Concentration (IC50) |

|---|---|---|

| Calpain (general) | 10 nM | 11 nM |

| Cathepsin B | 25 nM | - |

| SARS-CoV Replication | - | 10 µM |

Modulation of Key Cellular and Biochemical Pathways

PI3K/Akt Survival Signaling Pathway Regulation

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation. Research has demonstrated that this compound can positively regulate this pathway, particularly under conditions of cellular stress. In studies related to noise-induced hearing loss, the protective effects of this compound were associated with the upregulation of the PI3K/Akt survival signaling pathway. medchemexpress.com

Treatment with this compound was found to prevent the noise-induced reduction of PI3K/Akt signaling in cochlear outer hair cells. medchemexpress.comnih.gov Specifically, it upregulated the levels of the PI3K regulatory subunit p85α and the phosphorylated, active form of Akt at the serine 473 position (p-Akt S473). medchemexpress.comnih.gov This suggests that noise-induced calpain activation normally exerts a negative regulatory effect on this pro-survival pathway, and this compound reverses this by inhibiting calpain. nih.gov

Table 1: Effect of this compound on PI3K/Akt Pathway Components

| Pathway Component | Effect of Cellular Stress (e.g., Noise Exposure) | Effect of this compound Treatment |

|---|---|---|

| PI3K/Akt Signaling | Decreased | Prevents reduction / Upregulated medchemexpress.comnih.gov |

| p85α subunit | Decreased | Upregulated medchemexpress.comnih.gov |

| p-Akt (S473) | Decreased | Upregulated medchemexpress.comnih.gov |

PARP-NF-κB Signaling Cascade Modulation

The direct modulation of the Poly (ADP-ribose) polymerase (PARP) and Nuclear Factor-kappa B (NF-κB) signaling cascade by this compound is not extensively documented in existing research. While both PARP and NF-κB are crucial regulators of inflammation, DNA repair, and cell death, and while calpains can influence inflammatory pathways, a direct mechanistic link showing this compound specifically targeting the PARP-NF-κB axis is not clearly established. Studies often focus on the effects of PARP inhibitors on NF-κB activity or the role of calpains in inflammation through other substrates. nih.govnih.govabcam.com Therefore, the primary mechanism of this compound remains attributed to its direct inhibition of calpains and the subsequent effects on their specific substrates.

Autophagy Pathway Interaction

Autophagy is a cellular process for degrading and recycling cellular components, playing a dual role in both cell survival and cell death. This compound has been shown to interact with and modulate this pathway in various models of cellular injury. In a rat model of cerebral ischemia-reperfusion injury following cardiac arrest, administration of this compound suppressed excessive autophagy. caymanchem.comabmole.com This effect was evidenced by the upregulation of p62, a protein that is degraded during autophagy, and the downregulation of key autophagy-promoting proteins, beclin-1 and the ratio of LC3-II to LC3-I. caymanchem.comabmole.com

Conversely, in a human iPSC model of diabetic endotheliopathy, hyperglycemia was shown to decrease autophagy. In this context, treatment with the calpain inhibitor this compound successfully restored autophagic processes, suggesting that calpain activation contributes to the impairment of autophagy in diabetic conditions. This restoration of autophagy was associated with improved vascular health and reduced mitochondrial fragmentation.

These findings indicate that this compound's interaction with the autophagy pathway is context-dependent, either suppressing it when it becomes pathologically overactive or restoring it when it is dysfunctionally diminished. abmole.com

Table 2: Modulation of Autophagy Markers by this compound in Cerebral Ischemia-Reperfusion Injury

| Autophagy Marker | Expression Change with Injury | Effect of this compound Treatment |

|---|---|---|

| p62 | Decreased | Upregulated caymanchem.comabmole.com |

| Beclin-1 | Upregulated | Downregulated caymanchem.comabmole.com |

| LC3-II/LC3-I Ratio | Upregulated | Downregulated caymanchem.comabmole.com |

Impact on Calcium-Activated Proteolysis and Downstream Substrates

As a direct calpain inhibitor, the most well-characterized function of this compound is its ability to prevent the proteolysis of specific calpain substrates. This action is central to its protective effects across various experimental models.

Alpha-spectrin, also known as alpha-fodrin, is a primary cytoskeletal protein and a well-established substrate for calpain. selleckchem.com Its cleavage by calpain is a hallmark of calpain activation during events like traumatic brain injury and ischemia. selleckchem.com this compound effectively prevents the proteolytic breakdown of alpha-spectrin. This inhibition has been demonstrated in models of noise-induced hearing loss and in cortical neurons, where this compound prevented the formation of spectrin (B1175318) breakdown products following calcium-induced calpain activation. nih.gov This protective action helps maintain cytoskeletal integrity and neuronal function.

Protein Kinase C epsilon (PKCε) is an important signaling molecule involved in cardioprotection. Under ischemic and reperfusion conditions, PKCε can be proteolytically cleaved by calpain, leading to the formation of a smaller species known as PKMε. cellsignal.com This proteolysis is associated with depressed mechanical function in the heart. cellsignal.com

A study on reperfused ferret hearts demonstrated that pretreatment with this compound markedly diminishes the presence of the proteolyzed PKMε form. cellsignal.com By inhibiting the calpain-mediated cleavage of PKCε, this compound helps to preserve the native form of the enzyme and attenuates myocardial stunning during reperfusion. cellsignal.com

Table 3: Summary of this compound's Impact on Downstream Substrates

| Substrate | Pathological Consequence of Proteolysis | Effect of this compound |

|---|---|---|

| Alpha-Spectrin (alpha-fodrin) | Cytoskeletal degradation, neuronal damage selleckchem.com | Prevents cleavage, preserves integrity nih.gov |

| Protein Kinase C Epsilon (PKCε) | Formation of PKMε, associated with cardiac dysfunction cellsignal.com | Markedly diminishes proteolysis cellsignal.com |

Junctophilin-2 (JPH2) Cleavage

This compound has been shown to prevent the cleavage of Junctophilin-2 (JPH2), a crucial protein for maintaining the structural integrity of junctions between the plasma membrane and the sarcoplasmic/endoplasmic reticulum in cardiomyocytes and neurons. In pathological conditions such as ischemia-reperfusion injury, elevated intracellular calcium levels lead to the activation of calpains, which in turn cleave JPH2. This cleavage disrupts the normal excitation-contraction coupling in heart muscle and can lead to heart failure. Studies have demonstrated that pretreatment with this compound can attenuate the degradation of JPH2, thereby preserving its function and protecting cardiac cells from damage.

| Experimental Model | Treatment | Outcome on JPH2 | Reference |

| Mouse hearts with ischemia/reperfusion injury | This compound | Attenuated JPH2 downregulation | abmole.com |

| In vitro calpain proteolysis reactions | This compound | Substantial reduction in JPH2 cleavage products | abmole.com |

Myelin Basic Protein (MBP) Degradation Prevention

In the context of neuronal injury and demyelinating diseases, the degradation of Myelin Basic Protein (MBP) is a key pathological event. MBP is essential for the compaction of the myelin sheath that insulates nerve axons. Research has indicated that calpain activation contributes to the breakdown of MBP. The inhibitory action of this compound on calpain has been shown to prevent the degradation of MBP in the dorsal root of the spinal cord, suggesting a potential therapeutic role in conditions characterized by demyelination.

| Condition | Treatment | Effect on MBP | Finding |

| RTX-induced mechanical allodynia in rats | This compound | Prevention of 21.5- and 18.5-kDa MBP isoform degradation | This compound inhibited RTX-induced calpain activation and subsequent MBP degradation in the L4-L6 dorsal root. |

Influence on Ion Channel Activity, including Voltage-Gated Sodium Channels

This compound exerts a significant influence on the activity of ion channels, particularly voltage-gated sodium channels (VGSCs). In neurological disorders and injury, alterations in VGSC function are a common feature. Research has demonstrated that calpain activation can lead to the proteolysis of the α-subunit of VGSCs, disrupting their function. Pretreatment with this compound has been shown to prevent this calpain-mediated fragmentation of the sodium channel, thereby preserving its integrity and function. This action is a key component of the neuroprotective effects attributed to this compound.

| Experimental Condition | Treatment | Impact on Voltage-Gated Sodium Channels | Reference |

| Rat brain homogenates with elevated calcium | This compound | Prevented spectrin and pan-NaCh fragment formation | nih.gov |

| In vitro model of cortical stretch injury | This compound | Reduced NaCh proteolysis | nih.gov |

| Pathological Condition | Effect of this compound | Mechanism of Action |

| Ischemia-Reperfusion Injury | Decreased cardiac injury and improved contractile function | Inhibition of both cytosolic and mitochondrial calpain, preventing spectrin cleavage and improving calcium retention capacity. |

| Hyperglycemia-induced endothelial dysfunction | Reversed mitochondrial fragmentation and reduced reactive oxygen species (ROS) production | Inhibition of calpain activation, which in turn restored autophagy and prevented mitochondrial fragmentation. |

Cell Cycle Regulation in Pathological Contexts

The role of calpains in cell cycle regulation is an emerging area of research. In certain pathological contexts, such as cancer and abnormal cell proliferation, calpain activity has been implicated in driving cell cycle progression. The inhibitory effect of this compound on calpain suggests a potential role in modulating the cell cycle. By blocking calpain activity, this compound may interfere with the signaling pathways that promote uncontrolled cell division. For instance, calpain has been shown to be involved in mitosis, and its inhibition can lead to abnormal mitotic events. This suggests that this compound could have therapeutic applications in diseases characterized by aberrant cell proliferation.

| Cellular Process | Role of Calpain | Effect of this compound |

| Cell Proliferation | Promotes proliferation and collagen synthesis in pulmonary artery smooth muscle cells. | Attenuates the effects of growth factors on cell proliferation and collagen synthesis. |

| Mitosis | Involved in normal mitotic progression; knockdown of calpain 2 causes abnormal mitosis. | Inhibition of calpain delays prometaphase events. |

Pre Clinical Research Methodologies and Animal Models Utilizing Mdl 28170

In Vitro Experimental Systems

In vitro studies using MDL 28170 provide controlled environments to investigate its direct effects on cells, tissues, and parasites.

This compound has been employed in studies using various cell lines to understand its impact on cell survival, death pathways, and protein processing. For instance, studies on Schwann cells have shown that this compound can enhance their survival when subjected to oxidative stress induced by hydrogen peroxide apexbt.comselleckchem.comselleckchem.com. Research using SH-SY5Y cells, a neuronal cell line, demonstrated that this compound prevented toxicity induced by amyloid-beta (Aβ) peptides, suggesting a role for calpain inhibition in protecting against Aβ-induced cell death nih.gov. Additionally, MDL-28170 has been shown to block the secretion of sEV PD-L1 in H1299 cells in the presence of IFN-γ medchemexpress.com.

Here is a summary of findings from cell line studies:

| Cell Line | Condition | Observed Effect of this compound | Source |

| Schwann cells | Oxidative stress (H₂O₂) | Enhanced cell survival, no reduction in LDH release | apexbt.comselleckchem.comselleckchem.com |

| SH-SY5Y cells | Aβ₂₅₋₃₅ toxicity | Prevention of toxicity | nih.gov |

| H1299 cells | Presence of IFN-γ | Blocks secretion of sEV PD-L1 | medchemexpress.com |

| PC12 cells | Oxidative damage (H₂O₂) and A23187 | Reduced occurrence of apoptosis | sigmaaldrich.comvwr.com |

Research using primary cell cultures allows for the study of this compound's effects on specific cell types isolated directly from tissues. In cultured dorsal root ganglion neurons, this compound has been shown to reduce capsaicin-mediated cell death sigmaaldrich.comvwr.com. Studies on isolated hippocampal pyramidal neurons indicated that this compound inhibits Ca²⁺-induced suppression of neurite outgrowth vwr.com.

Tissue slice preparations, such as hippocampal slices, are used to maintain some of the complex cellular interactions present in intact tissue while allowing for controlled experimental manipulation. MDL-28170 has been shown to improve the recovery of synaptic responses in hippocampal slices following prolonged, moderate hypoxia medchemexpress.com. In neonatal brain slices, MDL-28170 significantly decreased the number of propidium (B1200493) iodide-positive cells, indicating a reduction in cell death following trauma and incubation eneuro.org. Blocking calpain activity with MDL-28170 in hippocampal slices reversed the downregulation of KCC2 induced by a 0 Mg²⁺ environment frontiersin.org.

Key findings in tissue slice preparations:

| Tissue Slice Type | Condition | Observed Effect of this compound | Source |

| Hippocampal slices | Prolonged, moderate hypoxia | Improves recovery of synaptic responses | medchemexpress.com |

| Neonatal brain slices | Trauma/incubation | Significantly decreased number of PI⁺ cells (reduced cell death) | eneuro.org |

| Hippocampal slices | 0 Mg²⁺-induced KCC2 downregulation | Reversed KCC2 downregulation | frontiersin.org |

This compound has been investigated for its effects on parasites, particularly Leishmania species and Trypanosoma cruzi. In Leishmania amazonensis promastigotes, this compound arrested growth in a dose-dependent manner, with an IC₅₀ of 15 µM after 72 hours plos.org. It also induced apoptotic marker expression, loss of viability, mitochondrial membrane depolarization, and drastic morphological alterations in L. amazonensis promastigotes plos.org. This compound was also effective against L. amazonensis axenic amastigotes, showing an IC₅₀ of 13.5 µM after 72 hours, similar to its effect on promastigotes mdpi.com. Studies have also shown that this compound can reduce the infection rate of macrophages by Leishmania species mdpi.commdpi.comscience.gov.

Against Trypanosoma cruzi, this compound significantly reduced the viability of bloodstream trypomastigotes with an IC₅₀/24h value of 20.4 µM glpbio.comnih.gov. It also interfered with the interaction of T. cruzi with macrophages and inhibited the differentiation process into metacyclic trypomastigotes nih.govbioline.org.br.

Summary of findings in parasite culture systems:

| Parasite Species | Form | Observed Effect of this compound | IC₅₀ / Key Finding | Source |

| Leishmania amazonensis | Promastigotes | Arrested growth, induced apoptotic markers, loss of viability, mitochondrial depolarization, morphological changes | 15 µM (72h) | plos.orgnih.gov |

| Leishmania amazonensis | Axenic Amastigotes | Decreased viability, cell lysis, aggregation, ultrastructural alterations | 13.5 µM (72h) | mdpi.com |

| Leishmania species | Intracellular Amastigotes | Reduced infection rate in macrophages | Low micromolar range IC₅₀ for several species | mdpi.commdpi.comscience.gov |

| Trypanosoma cruzi | Bloodstream Trypomastigotes | Reduced viability | 20.4 µM (24h) | glpbio.comnih.gov |

| Trypanosoma cruzi | Epimastigotes | Inhibited adhesion to insect midgut, interfered with metacyclogenesis | Dose-dependent inhibition | bioline.org.brnih.gov |

| Trypanosoma cruzi | Interaction with macrophages | Reduced percentage of infection | Significant reduction even at low concentrations | glpbio.comnih.gov |

| Phytomonas serpens | Promastigotes | Dose-dependent reduction in proliferation, ultrastructural changes (mitochondrial swelling, flagellum shortening, TGN disruption) | IC₅₀ 30.9 µM (48h) for WT, 115.4 µM (48h) for resistant strain | science.govbioline.org.brcambridge.org |

Isolated organ preparations allow for the study of this compound's effects on organ function ex vivo. In Langendorff-perfused ferret hearts, MDL-28170 attenuated stunning and PKC epsilon proteolysis in reperfused hearts apexbt.comglpbio.com. It also helped reverse decreased sensitivity to Ca²⁺ in skinned muscle fibers isolated from stunned ferret hearts when treated prior to ischemia and during early reperfusion glpbio.com. This compound has also been shown to protect against anoxia in rat optic nerves vwr.com.

In Vivo Animal Models of Pathophysiological Conditions

This compound has been utilized in various animal models to investigate its potential therapeutic effects in different disease contexts. It has shown neuroprotective effects in several rodent neurotrauma models, including spinal cord injury, neonatal hypoxia-ischemia, and focal cerebral ischemia plos.orgnih.govsigmaaldrich.comfrontiersin.org.

In a gerbil model of global ischemia, post-ischemic treatment with this compound ameliorated brain damage, protecting against cortical neuronal damage even with delayed treatment, although the effect was less pronounced in the hippocampal CA1 sector apexbt.comselleckchem.comselleckchem.comspandidos-publications.com. MDL-28170 also reduced traumatic brain injury in rats spandidos-publications.comsigmaaldrich.com. In a rat model of cardiac arrest, MDL28170 alleviated cerebral ischemia-reperfusion injury by suppressing inflammation and autophagy, specifically inhibiting calpain-2 spandidos-publications.com.

Studies in diabetic rats have indicated that this compound can improve nerve function parameters and nociceptive behavior medchemexpress.com. It significantly reduced calpain activity and attenuated neuropathic pain in diabetic neuropathy models researchgate.net. This compound treatment also decreased neuronal MDA levels in diabetic rats researchgate.net.

MDL-28170 has been investigated in mouse models of heart failure, including myocardial infarction, pressure overload, and isoproterenol (B85558) infusion models jacc.org. Administration of the inhibitor revealed a reduced or delayed progression of heart failure jacc.org.

In a mouse model of controlled cortical impact traumatic brain injury, MDL-28170 reduced calpain-mediated spectrin (B1175318) degradation in cortical and hippocampal tissue nih.gov. MDL-28170 treatment also prevented noise-induced auditory functional deficits and sensory outer hair cell loss in mice, associated with the upregulation of the PI3K/Akt survival signaling pathway frontiersin.org.

Summary of findings in in vivo animal models:

| Animal Model | Condition | Observed Effect of this compound | Source |

| Gerbil model of global ischemia | Global cerebral ischemia-reperfusion injury | Ameliorated brain damage, protected cortical neurons (even with delayed treatment) | apexbt.comselleckchem.comselleckchem.comspandidos-publications.com |

| Rat model of cardiac arrest | Cerebral ischemia-reperfusion injury | Alleviated injury by suppressing inflammation and autophagy, inhibited calpain-2 | spandidos-publications.comsigmaaldrich.com |

| Rodent neurotrauma models (spinal cord injury, neonatal hypoxia-ischemia, focal cerebral ischemia) | Neurotrauma | Neuroprotective effects | plos.orgnih.govsigmaaldrich.comfrontiersin.org |

| Rat model of fluid percussion injury | Traumatic brain injury | Reduced functional and structural deterioration of corpus callosum | medchemexpress.commdpi.com |

| Diabetic rats | Diabetic neuropathy | Improved nerve function and nociceptive behavior, reduced calpain activity, attenuated neuropathic pain, decreased neuronal MDA levels | medchemexpress.comresearchgate.net |

| Mouse models of heart failure (MI, TAC, Isoproterenol) | Heart failure | Reduced or delayed progression of heart failure | jacc.org |

| Mouse controlled cortical impact TBI model | Traumatic brain injury | Reduced calpain-mediated spectrin degradation in cortex and hippocampus | nih.gov |

| Mouse model of noise-induced hearing loss | Noise exposure | Prevented auditory functional deficits and outer hair cell loss, associated with PI3K/Akt pathway upregulation | frontiersin.org |

| Rat model of motor nerve damage | Motor nerve damage | Attenuates neuronal abnormalities by inhibiting calpain-2 | spandidos-publications.com |

| Rat model of seizures (PTZ-induced) | Seizure induction | Partially attenuated neuronal death in the hippocampus, reversed KCC2 downregulation | frontiersin.orgmdpi.com |

Neurological Injury and Disease Models

This compound has been investigated in several animal models of neurological injury, highlighting the involvement of calpain activation in the pathological processes and the potential benefits of its inhibition.

Global cerebral ischemia models, often induced by bilateral common carotid artery occlusion, are used to study neuronal damage resulting from a widespread reduction in blood flow to the brain. This compound has been tested in these models, including in gerbils and rats.

Research in a gerbil model of global cerebral ischemia demonstrated that post-ischemic treatment with this compound ameliorated brain damage. researchgate.netnih.govapexbt.comcapes.gov.brresearchgate.net Specifically, it was shown to protect cortical neurons from ischemic damage, even when administration was delayed for several hours after reperfusion. capes.gov.brmdpi.com While neuroprotection was observed, the effect was reported to be less pronounced in the hippocampal CA1 sector in one study. apexbt.comcapes.gov.br

Focal cerebral ischemia models, such as middle cerebral artery occlusion (MCAo) in rats, are used to simulate stroke, where blood flow is restricted to a specific brain region. Studies using this compound in temporary MCAo models in rats have investigated its impact on infarct volume and the therapeutic time window.

This compound has been shown to cause a dose-dependent reduction in infarct volume when administered after MCA occlusion. ahajournals.orgahajournals.orgnih.gov Importantly, studies have determined a therapeutic window of opportunity for this compound in this model, showing that it can reduce infarct volume even when administration is delayed for several hours after the initiation of ischemia. ahajournals.orgahajournals.orgnih.gov The protective effect was observed with delays up to 6 hours but was lost after an 8-hour delay. ahajournals.orgahajournals.orgnih.gov This suggests that calpain activation is a downstream event in the ischemic cell death cascade. ahajournals.orgahajournals.orgnih.gov

| Model | Species | Injury Method | Outcome Measured | Key Finding |

| Global Cerebral Ischemia | Gerbil | Bilateral carotid artery occlusion | Neuronal damage | Protected cortical neurons, even with delayed treatment. capes.gov.brmdpi.com |

| Focal Cerebral Ischemia | Rat | MCAo | Infarct volume | Dose-dependent reduction in infarct volume; therapeutic window up to 6 hours. ahajournals.orgahajournals.orgnih.gov |

TBI models, including controlled cortical impact (CCI), fluid percussion injury (FPI), and models of diffuse traumatic axonal injury (TAI), are used to study the complex pathological changes that occur after head trauma. This compound has been evaluated in these models to assess its effects on tissue damage, axonal integrity, and functional outcomes.

In the mouse CCI model, this compound has been reported to have neuroprotective effects. nih.gov Studies have examined its ability to reduce post-injury calpain-mediated cytoskeletal degradation, specifically of α-spectrin, in injured cortical and hippocampal tissue. nih.govresearchgate.net Treatment initiated shortly after injury significantly reduced α-spectrin degradation. bsb-muenchen.de this compound also reduced blood-brain barrier permeability and brain edema, improved neurological functions, and attenuated cell death in the mouse CCI model. mednexus.org It suppressed calpain over-activation and reduced inflammation. mednexus.org

In rat FPI models, this compound has shown neuroprotective effects with a therapeutic time window. mdpi.com It has also been shown to reduce the functional and structural deterioration of the corpus callosum following FPI. medchemexpress.comresearchgate.net

This compound has also been investigated in rat diffuse TBI models, where it has been shown to attenuate post-traumatic axonal injury. nih.govmdpi.comnih.gov Pre-injury administration of this compound significantly reduced the number of damaged axonal profiles in brainstem fiber tracts. nih.gov Studies using the optic nerve stretch model, which focuses on axonal injury, have also evaluated this compound's effects on axonal transport. upenn.edu

| Model | Species | Injury Method | Outcome Measured | Key Finding |

| Controlled Cortical Impact (CCI) | Mouse | Impact | Cytoskeletal degradation, lesion volume, function | Reduced α-spectrin degradation; improved neurological function; attenuated cell death and inflammation. nih.govbsb-muenchen.demednexus.org |

| Fluid Percussion Injury (FPI) | Rat | Fluid percussion | Functional/structural deterioration of corpus callosum | Reduced deterioration. medchemexpress.comresearchgate.net |

| Diffuse Traumatic Axonal Injury (TAI) | Rat | Impact acceleration, Stretch | Axonal injury, axonal transport | Attenuated post-traumatic axonal injury; reduced damaged axonal profiles. nih.govmdpi.comnih.gov |

Spinal cord injury models, such as contusive SCI in rats, are used to study the damage and functional deficits resulting from trauma to the spinal cord. This compound has been explored for its potential to improve outcomes in these models.

Studies in rat models of contusive spinal cord injury have shown that this compound treatment can lead to improvement in functional and pathological outcome measures. caymanchem.comnih.govmdpi.comscilit.comscispace.com Intraspinal administration of this compound has been reported to result in increased spinal tissue sparing and improved functional recovery following contusive SCI in rats. scilit.comscispace.com This tissue sparing was predominantly observed in the white matter. scispace.com

| Model | Species | Injury Method | Outcome Measured | Key Finding |

| Contusive SCI | Rat | Contusion | Functional recovery, tissue sparing | Improved locomotor function and tissue sparing, particularly in white matter. caymanchem.comnih.govmdpi.comscilit.comscispace.com |

Neonatal hypoxia-ischemia models in rodents are used to study brain injury occurring in newborns due to oxygen deprivation and reduced blood flow. This compound has been investigated for its protective effects in this vulnerable population.

This compound has been reported to protect against hypoxic-ischemic brain injury in neonatal rats. caymanchem.comfrontiersin.orgnih.govmdpi.comuc.pt Studies have shown that it can decrease the number of necrotic and apoptotic cells in distinct brain areas following hypoxic exposure in neonatal rats. mdpi.com

| Model | Species | Injury Method | Outcome Measured | Key Finding |

| Neonatal Hypoxia-Ischemia | Rat | Hypoxia-ischemia | Neuronal cell death | Decreased necrotic and apoptotic cells. caymanchem.comfrontiersin.orgnih.govmdpi.comuc.pt |

Excitotoxicity models, such as those induced by intravitreal injection of N-Methyl-D-Aspartate (NMDA), are used to study neuronal damage caused by excessive stimulation of glutamate (B1630785) receptors. This compound has been evaluated in these models, particularly in the retina.

In a model of acute excitotoxic stimulation of retinal ganglion cells (RGCs) induced by intravitreal NMDA injection, this compound has been shown to offer neuroprotective effects. arvojournals.orgresearchgate.net Treatment with this compound resulted in a significant increase in the survival of RGCs. arvojournals.org This suggests that inhibition of calcium-activated neutral cysteine proteases by this compound may be protective after an excitotoxic lesion. arvojournals.org

Neuropathic Pain Models (e.g., Chronic Constriction Nerve Injury, Zymosan-Induced Inflammation)

This compound has been studied in models of neuropathic and inflammatory pain. In the zymosan-induced paw inflammation model in rats, this compound demonstrated anti-inflammatory and analgesic effects, normalizing paw withdrawal latencies. mdpi.comnih.govnih.gov This effect was observed whether the compound was administered systemically or delivered onto the lumbar spinal cord. nih.gov this compound was found to prevent inflammation-induced neurofilament light chain breakdown in the spinal cord, suggesting a mechanism involving the inhibition of calpain-mediated proteolysis of neurofilaments, which are important for axonal architecture and transport. nih.gov

However, in the chronic constriction nerve injury (CCI) model in mice, this compound did not normalize paw withdrawal latencies and thresholds despite attenuating the early local pro-inflammatory cytokine gene expression in the sciatic nerve. nih.govnih.gov This suggests that while this compound can impact early inflammatory responses after nerve injury, this alone may not be sufficient to alleviate pain behavior in this specific neuropathic model in mice. nih.gov

Further research in trigeminal neuropathic pain models has explored the interaction of this compound with capsaicin. Capsaicin-induced analgesia in these models appears to involve the ablation of TRPV1+ afferent terminals, a process that is dependent on TRPV1-mediated calcium influx and subsequent calpain activation. eneuro.org Co-administration of this compound, by preventing this calpain-dependent ablation of nerve terminals, abolished the capsaicin-induced analgesia, suggesting that the structural change mediated by calpain activity is necessary for this specific analgesic effect of capsaicin. eneuro.org

In a resiniferatoxin-induced model of postherpetic neuralgia, which mimics symptoms like mechanical allodynia, this compound treatment prevented the degradation of myelin basic protein in the dorsal root and reduced the sprouting of myelinated afferent fibers into the spinal lamina II, thereby relieving mechanical allodynia. nih.govresearchgate.net This indicates a role for calpain-mediated myelin protein degradation in this type of neuropathic pain and highlights this compound's potential in preserving myelin integrity. nih.gov

Epilepsy Models (e.g., Status Epilepticus)

This compound has been investigated for its neuroprotective effects in models of status epilepticus (SE). In a rat model of pilocarpine-induced SE, this compound partially attenuated neuronal death in the hippocampus. nih.govnih.gov Studies have shown that calpain is over-activated in kainate-induced seizure rats, and this effect can be blocked by this compound. frontiersin.orgfrontiersin.org In the pilocarpine-induced SE model, this compound was shown to ameliorate seizure burden. nih.govfrontiersin.orgfrontiersin.org This reduction in seizure burden was associated with a decrease in spectrin breakdown products (an indicator of calpain activation), astrocytosis, microglia activation, and cell sprouting. nih.gov this compound also prevented the downregulation of potassium chloride co-transporter 2 (KCC2) induced by convulsant stimulation, a factor associated with seizure induction. frontiersin.orgfrontiersin.org Specifically, m-calpain, rather than μ-calpain, appeared to mediate this effect on KCC2. frontiersin.org

However, in delayed treatment models of organophosphate-induced SE (soman and diisopropylfluorophosphate models), this compound did not show widespread neuroprotective abilities when administered at later time points after seizure induction, nor did it attenuate ictal activity in these specific models. cdc.gov

Noise-Induced Auditory Damage Models

Research has explored the protective effects of this compound against noise-induced auditory damage. This compound has been shown to attenuate noise-induced hearing loss and cochlear pathologies in animal models. frontiersin.orgnih.gov It prevented noise-induced synapse loss in hair cells and reduced damage to the cochlea's sensory hair cells. thieme-connect.com this compound treatment also prevented noise-induced hair cell death by upregulating PI3K-Akt cell survival signaling pathways. nih.govthieme-connect.com It attenuated noise-induced cleavage of alpha-fodrin, a substrate for calpain-1, and prevented the reduction of PI3K/Akt signaling after noise exposure, leading to upregulated p85α and p-Akt (S473) in outer hair cells. nih.gov In adult guinea pigs, direct delivery of this compound to cochlear fluids attenuated noise-induced hearing loss. nih.govmdpi.com Histological analysis in this model demonstrated a significant increase in outer hair cells with this compound treatment. mdpi.com

Cardiovascular Disease Models (e.g., Myocardial Ischemia/Reperfusion, Heart Failure)

This compound has been investigated in various cardiovascular disease models, primarily focusing on its role as a calpain inhibitor in myocardial injury and heart failure. In isolated perfused rat hearts subjected to ischemia/reperfusion (I/R), this compound prevented the activation of calpain, indicated by the inhibition of α-fodrin hydrolysis, and reduced infarct size. nih.gov It also attenuated the degradation of SERCA2a and PLB, improved cardiac performance, and reduced the release of lactate (B86563) dehydrogenase, a marker of myocardial damage. nih.gov this compound treatment also decreased mitochondrial permeability transition pore opening and preserved mitochondrial apoptotic inducing factor (AIF) content during I/R, reducing cardiac injury. nih.govnih.gov

In ferret hearts subjected to I/R, this compound treatment provided significant protection against I/R-induced depressions in both mechanical and myofilament functions and decreased the level of PKMε. oup.com

This compound has also demonstrated efficacy in multiple mouse models of heart failure (HF), including myocardial infarction (MI) induced by left anterior descending coronary artery ligation, pressure overload by transverse aortic constriction (TAC), and isoproterenol infusion. jacc.orgjacc.orgmdpi.com Administration of this compound protected against cardiac dysfunction in these models. jacc.orgjacc.org Studies suggest that calpain activity is increased in failing hearts, and this compound may protect against HF development by preserving junctophilin-2 (JPH2) expression and maintaining T-tubule ultrastructural integrity. jacc.orgjacc.org this compound treatment also attenuated hypertrophic, fibrotic, and inflammatory responses in the non-infarcted myocardium and prevented cardiac hypertrophy induced by chronic isoproterenol administration. mdpi.com While this compound showed effects in preventing the progression of HF when initiated after the disease models were established, the mechanism of reduced HF-related remodeling remains incompletely understood. jacc.org In isolated ventricular cardiomyocytes from dogs with chronic HF, this compound reduced the density and accelerated the decay of the late sodium current (INaL), which is increased in failing hearts. plos.orgnih.gov This suggests that calpain inhibition can reverse changes in INaL in failing cardiomyocytes under high intracellular calcium conditions. nih.gov

Metabolic Disorder Models (e.g., Diabetic Neuropathy)

This compound has been investigated in models of diabetic neuropathy. In diabetic rats, this compound treatment significantly decreased neuronal malondialdehyde (MDA) levels, a marker of oxidative stress. adtu.in It has shown promising results in reducing inflammation, suppressing TTX-R sodium current, and improving nerve conduction velocity and perfusion, ultimately alleviating sensory perception alterations and hyperalgesia in experimental diabetic neuropathy. adtu.inresearchgate.netmedchemexpress.commedkoo.com Intraperitoneal administration of this compound significantly reduced calpain activity and attenuated neuropathic pain in diabetic neuropathy models. researchgate.net It also prevented the degradation of myelin basic protein (MBP) and the sprouting of myelinated afferent fibers into lamina II of the spinal dorsal horn, contributing to the relief of mechanical allodynia. researchgate.net

Parasitic Infection Models (Trypanosoma cruzi, Leishmania species)

Information regarding the use of this compound specifically in Trypanosoma cruzi or Leishmania species parasitic infection models was not found in the provided search results.

Pulmonary Disease Models (e.g., Hypoxia-Induced Pulmonary Hypertension, Idiopathic Pulmonary Fibrosis)

This compound has been studied in models of pulmonary diseases, particularly hypoxia-induced pulmonary hypertension (HPH) and idiopathic pulmonary fibrosis (IPF). In rodent models of HPH, calpain mediates pulmonary vascular remodeling. nih.gov this compound has been shown to prevent the progression of established pulmonary hypertension induced by monocrotaline (B1676716) (MCT) in rats. nih.gov It inhibited calpain activation in pulmonary arterioles of MCT-treated rats and prevented pulmonary vascular remodeling. nih.gov In a hypoxia-induced model of HPH in mice, this compound inhibited the proliferation and migration of pulmonary arterial smooth muscle cells (PASMCs), which are key processes in vascular remodeling. nih.gov Studies suggest that calpain-1 mediates vascular remodeling and fibrosis via HIF-1α in HPH, and this compound can suppress this pathway. nih.govkoreascience.kr this compound also attenuated Akt phosphorylations in PASMCs induced by PDGF, suggesting a role in regulating growth factor signaling involved in pulmonary vascular remodeling. physiology.org

In a bleomycin-induced IPF mouse model, increased expression of calpain-1 was observed along with increased fibrosis. patsnap.com this compound treatment, as a calpain-1 inhibitor, alleviated ferroptosis and IPF in this model. patsnap.com

Methodological Considerations in Pre-Clinical Investigation

Methodological rigor in pre-clinical studies involving this compound is crucial for accurately assessing its effects. This includes evaluating its impact on enzyme activity in target tissues, determining optimal therapeutic intervention times, confirming its presence and activity in the brain, and quantifying functional recovery.

Pharmacodynamic assays are essential for characterizing the inhibitory effects of this compound on target enzymes, primarily calpain, in biological tissues. These assays help define dosing parameters and understand the duration of enzyme inhibition.

An ex vivo brain protease inhibition assay was developed to determine the pharmacodynamic profile of this compound in rat models of cerebral ischemia ahajournals.orgcapes.gov.br. This assay allowed for the estimation of the onset and duration of enzyme inhibition in the brain following a single intravenous injection ahajournals.org. Maximal inhibition of brain protease activity was observed 30 minutes post-injection, with an estimated pharmacodynamic half-life of 2 hours ahajournals.orgcapes.gov.br. Studies in mice using ex vivo pharmacodynamic analysis of calpain 2 activity in harvested brain homogenates also demonstrated inhibition following intravenous or intraperitoneal injections, with effects lasting up to 2 hours after intraperitoneal administration nih.gov.

Determining the therapeutic time window is critical for the clinical translatability of a potential therapeutic agent. Pre-clinical studies with this compound have investigated the time delay between injury onset and treatment initiation that still yields a beneficial effect.

In a temporary focal cerebral ischemia model in rats, this compound reduced infarct volume when administered up to 6 hours after the initiation of ischemia ahajournals.orgcapes.gov.br. The protective effect was lost with an 8-hour delay ahajournals.orgcapes.gov.br. This indicates a therapeutic window of at least 6 hours in this model ahajournals.orgcapes.gov.br. In a mouse controlled cortical impact (CCI) traumatic brain injury model, the ability of this compound to reduce calpain-mediated α-spectrin degradation was observed with treatment initiated at 15 minutes and 1 hour post-injury, but not with a 3-hour delay nih.gov. Studies in a fluid percussion injury (FPI) model in rats indicated a therapeutic window of up to 4 hours post-injury for protecting corpus callosum structural integrity, though the window for protecting axonal function evaluated at 1 day post-injury was shorter, around 30 minutes nih.gov.

The ability of this compound to cross the blood-brain barrier (BBB) is a key factor in its potential as a neuroprotective agent for central nervous system (CNS) injuries.

This compound is reported to rapidly penetrate the blood-brain barrier following systemic administration tocris.comrndsystems.comabcam.com. Pharmacodynamic studies in naive rats demonstrated the brain penetration of this compound after intravenous injection by measuring the inhibition of proteinase activity in brain homogenates at various time points ahajournals.org. Maximal inhibition was observed at 30 minutes, indicating rapid entry into the brain ahajournals.org. While generally considered brain-permeable, one study in mice suggested that the maximal ex vivo inhibition of calpain activity achieved in non-injured mice, similar to that in non-injured rats, was only partial, potentially implying that this compound might not be as brain-penetrable as previously assumed nih.gov.

Evaluating functional outcomes in animal models is crucial for determining the behavioral and neurological impact of this compound treatment.

Neurological deficit scoring and various behavioral tests are employed to quantify the severity of injury and assess functional recovery following treatment with this compound.

In models of traumatic brain injury, neurological deficits have been evaluated using scoring systems such as the modified neurological severity score (mNSS) nih.govmednexus.org. Studies have shown that this compound treatment significantly reduced mNSS scores compared to vehicle-treated groups, indicating improved neurological function nih.govmednexus.org. In a mouse CCI model, this compound treatment significantly improved neurological scores at 6 and 24 hours after injury mednexus.org. In a rat model of spinal cord hemisection, treatment with this compound resulted in significant improvement in neurological deficit scales of the affected hindlimb oup.com.

Locomotor function is a critical outcome measure, particularly in models of spinal cord injury. The Basso, Beattie, and Bresnahan (BBB) locomotor rating scale is a widely used method for assessing hindlimb function in rats.

The BBB scale has been utilized to evaluate open-field locomotor function in rat models of spinal cord injury treated with this compound nih.govoup.comresearchgate.netuky.eduoup.com. Studies have demonstrated that intraspinal administration of this compound resulted in improved open-field locomotor function compared to vehicle-treated animals, with this improvement persisting for several weeks post-injury nih.govresearchgate.net. In a spinal cord hemisection model, this compound treatment significantly improved BBB scores of the affected hindlimb oup.com.

Data Table: Effect of this compound on Locomotor Function (BBB Scale) in a Rat Spinal Cord Injury Model

| Group | Time Post-Injury | BBB Score (Mean ± SEM) | Statistical Significance vs. Vehicle | Source |

| Vehicle | 3 days | [Data not explicitly provided in snippet for this time point, but stated as significantly lower than MDL28170] | - | nih.govresearchgate.net |

| This compound (i.s.) | 3 days | Improved | p < 0.05, p < 0.01, or p < 0.001 | nih.govresearchgate.net |

| Vehicle | Up to 6 weeks | [Data not explicitly provided in snippet] | - | nih.govresearchgate.net |

| This compound (i.s.) | Up to 6 weeks | Improved | Significant improvement persisted | nih.govresearchgate.net |

Note: Specific numerical BBB scores for all time points were not consistently available across snippets, but the significant improvement with this compound treatment was reported.

Data Table: Effect of this compound on Neurological Deficit Scores in Mouse CCI Model

| Group | Time Post-CCI | Neurological Score (Mean ± SD) | Statistical Significance vs. Vehicle | Source |

| Vehicle | 6 hours | 12.33 ± 0.48 | - | mednexus.org |

| This compound | 6 hours | 7.50 ± 0.45 | P < 0.001 | mednexus.org |

| Vehicle | 24 hours | 11.67 ± 0.48 | - | mednexus.org |

| This compound | 24 hours | 6.33 ± 0.38 | P < 0.001 | mednexus.org |

Assessment of Functional Outcomes

Auditory Brainstem Response (ABR) Measurements

Auditory Brainstem Response (ABR) measurements are used to evaluate auditory function in animal models, particularly in studies investigating noise-induced hearing loss (NIHL). This compound has been used in such models to assess its potential protective effects on the auditory system. Studies in CBA/J mice exposed to broadband noise have shown that this compound treatment significantly attenuated noise-induced functional deficits as measured by ABR thresholds. frontiersin.orgnih.govnih.govresearchgate.net This suggests that calpain inhibition by this compound may play a role in preventing the functional deterioration of the auditory system following noise exposure.

Nociceptive Behavior Evaluation

Nociceptive behavior evaluation is a common methodology in pain research, assessing an animal's response to painful stimuli. This compound has been investigated for its effects on nociception in various pain models, including diabetic neuropathy and models involving spinal nociceptive processing. In diabetic rats, this compound has been shown to improve nociceptive behavior. medchemexpress.comarctomsci.commedchemexpress.com Furthermore, studies investigating the role of ephrinB/EphB signaling in spinal nociceptive processing have demonstrated that this compound, as a calpain-1 inhibitor, reversed pain behaviors and decreased the activation of calpain-1 and caspase-3. spandidos-publications.comresearchgate.net These findings suggest a potential role for calpain inhibition by this compound in ameliorating nociceptive responses.

Histopathological and Morphological Analyses

Histopathological and morphological analyses are crucial for evaluating tissue damage and structural changes in preclinical models. This compound has been used in studies employing these techniques to quantify neuronal damage, determine infarct and lesion volumes, and assess axonal integrity.

Quantification of neuronal damage, including necrotic and apoptotic cell counts, is a key method to assess the extent of injury and the efficacy of neuroprotective interventions. This compound has been shown to reduce the number of necrotic and apoptotic cells in models of brain injury. In a neonatal rat model of hypoxic-ischemic brain injury, this compound significantly decreased the number of necrotic cells in most examined brain regions and the number of apoptotic cells in several areas, including the caudate putamen, parietal cortex, hippocampus CA1, and laterodorsal thalamus. nih.gov Studies in models of global ischemia in gerbils also indicated that this compound ameliorates brain damage. tocris.commedchemexpress.comselleckchem.com In a mouse model of Parkinson's disease induced by MPTP, this compound significantly attenuated the loss of nigral dopaminergic neurons. jneurosci.org this compound treatment has also been shown to prevent striatal damage and reduce the numbers of necrotic neurons in specific injury models. medchemexpress.comarctomsci.com

Infarct volume determination is a standard method in stroke research to quantify the area of tissue death following ischemic injury. This compound has been evaluated for its ability to reduce infarct volume in models of cerebral ischemia. Studies in rats subjected to focal cerebral ischemia have demonstrated that this compound produced a dose-dependent reduction in infarct volume. ahajournals.orgcapes.gov.brnih.govahajournals.org This protective effect was observed even when administration was delayed for several hours after the onset of ischemia. ahajournals.orgcapes.gov.brnih.govahajournals.org this compound treatment also decreased infarct volume in ischemic rats in studies investigating neurovascular unit damage. patsnap.com

Here is a data table summarizing findings on infarct volume reduction by this compound in a focal cerebral ischemia model:

| Treatment Delay After Ischemia Onset (hours) | Infarct Volume Reduction (% vs Vehicle) |

| 0.5 | Significant Reduction |

| 3 | Significant Reduction |

| 4 | Significant Reduction |

| 6 | Significant Reduction |

| 8 | No Significant Reduction |

Data compiled from sources ahajournals.orgcapes.gov.brnih.govahajournals.org. Specific percentage reduction values varied between studies and doses, but significant reduction was consistently reported for delays up to 6 hours.

Assessment of axonal integrity is critical in models of traumatic brain injury and other conditions affecting white matter. Horseradish peroxidase (HRP) labeling is a technique used to identify axons with compromised membranes, as HRP enters cells with altered permeability. mdpi.comnih.govpurdue.edu this compound has been used in studies employing HRP labeling to investigate its effects on axonal damage. Pre-injury administration of this compound significantly reduced the average length of HRP-labeled axonal segments in a rat model of traumatic axonal injury, indicating improved axolemmal integrity. mdpi.comnih.gov This suggests that calpain inhibition can attenuate the progression of altered axolemmal permeability following traumatic injury. This compound has also been shown to reduce axonal pathology and improve axolemmal integrity in diffuse traumatic brain injury models. nih.gov

Lesion volume assessment is a primary outcome measure in preclinical models of spinal cord injury (SCI) to quantify the extent of tissue damage. This compound has been investigated for its effects on lesion volume following SCI. Intraspinal administration of this compound significantly reduced lesion volume and resulted in a significant increase in total tissue sparing 6 weeks after contusion SCI in rats. nih.govresearchgate.netuky.edu Improved white matter sparing, primarily rostral to the injury site, was also observed with this compound treatment. nih.govresearchgate.net While some studies on traumatic brain injury models using this compound did not observe a significant reduction in hemispheric lesion volume, this may suggest differences in the mechanisms of injury or the specific models used. nih.govresearchgate.net However, in the context of SCI, this compound has demonstrated a clear effect on reducing lesion volume.

Here is a data table illustrating the effect of this compound on lesion volume and tissue sparing in a rat spinal cord injury model:

| Treatment Group | Lesion Volume (mm³) (Mean ± SEM) | Total Tissue Sparing (Area, mm²) (Mean ± SEM at epicenter) |

| Vehicle | Value A | Value X |

| This compound (Intraspinal) | Significantly Reduced (Value B) | Significantly Increased (Value Y) |

Data compiled from sources nih.govresearchgate.net. Specific numerical values for lesion volume and tissue sparing varied between studies, but a significant reduction in lesion volume and increase in tissue sparing with this compound treatment compared to vehicle were consistently reported.

Sensory Hair Cell and Synapse Preservation Quantification

In the context of noise-induced hearing loss (NIHL), this compound has been studied for its protective effects on sensory hair cells and inner hair cell synapses. Studies in CBA/J mice exposed to broadband noise have assessed morphological damage by quantifying the remaining sensory hair cells and inner hair cell synapses weeks after noise exposure nih.govnih.govresearchgate.netsigmaaldrich.com. MDL-28170 treatment has been shown to significantly attenuate noise-induced cochlear pathologies, suggesting a protective effect on these delicate structures nih.govresearchgate.net.

Cardiac Myocyte Ultrastructural Examination (e.g., T-Tubule Remodeling)

This compound has been investigated for its role in preserving cardiac myocyte ultrastructure, particularly T-tubule integrity, in models of cardiac stress and heart failure. Studies have shown that calpain-mediated cleavage of Junctophilin-2 (JP2), a key protein for T-tubule structure and function, contributes to T-tubule remodeling and excitation-contraction uncoupling in heart failure jacc.orgahajournals.orgresearchgate.netahajournals.org. This compound, as a calpain inhibitor, has demonstrated the ability to protect against cardiac dysfunction by preserving JP2 expression and the ultrastructural integrity of T-tubules in murine models of heart failure jacc.orgahajournals.orgresearchgate.net. Transmission electron microscopy has been used to demonstrate acute cardiac injury, including disruption of z-disks and mitochondrial changes, in animal models, and calpain inhibition has been identified as a potential mediator of this ultrastructural damage nih.gov.

Biochemical and Molecular Endpoint Analysis

Pre-clinical studies with this compound frequently involve the analysis of various biochemical and molecular endpoints to understand its effects at a mechanistic level.

Protease Activity Assays

Measuring protease activity, particularly calpain activity, is a crucial endpoint in studies involving this compound, as it is a known calpain inhibitor tocris.combiossusa.comgbiosciences.com. Assays using fluorescent substrates, such as BODIPY-FL labeled casein or fluorescent calpain I substrate, are employed to quantify calcium-dependent proteolytic activity in tissue lysates or cellular fractions nih.govmednexus.org. These assays have demonstrated that this compound treatment can significantly reduce calpain activity in various contexts, including traumatic brain injury and bromine inhalation-induced cardiac injury nih.govnih.govmednexus.org.

Western Blotting for Substrate Degradation and Signaling Proteins

Western blotting is widely used to assess the levels of calpain substrates and key signaling proteins in response to this compound treatment. Degradation of cytoskeletal proteins like alpha-fodrin (α-spectrin), a known calpain substrate, is a common indicator of calpain activation and is analyzed by Western blot frontiersin.orgnih.govnih.govnih.govresearchgate.netresearchgate.net. Studies have shown that this compound treatment prevents the increase in cleaved alpha-fodrin levels induced by noise exposure or traumatic brain injury frontiersin.orgnih.govnih.gov. Additionally, Western blotting is used to examine the impact of this compound on signaling pathways, such as the PI3K/Akt pathway, by analyzing the phosphorylation status and expression levels of relevant proteins like p85α and p-Akt (S473) frontiersin.orgnih.govresearchgate.net. MDL-28170 has been shown to prevent the reduction of PI3K/Akt signaling and upregulate p85α and p-Akt (S473) in outer hair cells after noise exposure frontiersin.orgnih.gov. Western blot analysis also allows for the assessment of other proteins involved in injury and inflammation, such as TNF-α, iNOS, ICAM-1, MMP-9, occludin, laminin, NF-κB, and IκB mednexus.org.

Table 1: Effect of this compound on Protein Levels in Pre-Clinical Models

| Protein Analyzed | Model System | Observed Effect of this compound Treatment | Reference |

| Cleaved α-fodrin | Noise-induced hearing loss (mice) | Prevented increase in cleaved α-fodrin | frontiersin.orgnih.govnih.gov |

| Cleaved α-spectrin | Traumatic brain injury (mice) | Significantly reduced degradation | nih.gov |

| p85α | Noise-induced hearing loss (mice) | Upregulated levels | frontiersin.orgnih.gov |

| p-Akt (S473) | Noise-induced hearing loss (mice) | Prevented reduction and upregulated levels | frontiersin.orgnih.gov |

| TNF-α | Traumatic brain injury (mice) | Markedly reduced protein levels | mednexus.org |

| iNOS | Traumatic brain injury (mice) | Markedly reduced protein levels | mednexus.org |

| ICAM-1 | Traumatic brain injury (mice) | Markedly reduced protein levels | mednexus.org |

| MMP-9 | Traumatic brain injury (mice) | Markedly reduced levels | mednexus.org |

| Occludin | Traumatic brain injury (mice) | Enhanced levels | mednexus.org |

| Laminin | Traumatic brain injury (mice) | Enhanced levels | mednexus.org |

| NF-κB (cytosolic/nuclear) | Traumatic brain injury (mice) | Suppressed induction and activation, specifically inhibited expression | mednexus.org |

| IκB (cytosolic) | Traumatic brain injury (mice) | Enhanced protein levels | mednexus.org |

| Calpastatin | Traumatic brain injury (mice) | Significantly enhanced protein levels | mednexus.org |

| PKMε (cleaved PKCε) | Reperfused ferret hearts | Markedly diminishes levels | oup.com |

| JP2 | Cardiac stress (mice) | Preserves expression | jacc.orgahajournals.orgresearchgate.net |

Quantification of Inflammatory Mediators and Cytokines

Inflammation is a significant component of many pathological processes where this compound is being investigated. Quantification of inflammatory mediators and cytokines is performed using various techniques, including ELISA and Western blotting mednexus.orgnih.govasm.org. Studies have shown that this compound can reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in models of traumatic brain injury and nerve injury mednexus.orgnih.govnih.gov. Conversely, it has also been observed to increase the levels of anti-inflammatory cytokines like IL-4 and IL-10 nih.gov. Myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration, has also been quantified and shown to be reduced by this compound treatment mednexus.org.

Table 2: Effect of this compound on Inflammatory Mediators and Cytokines

| Mediator/Cytokine | Model System | Observed Effect of this compound Treatment | Method Used | Reference |

| TNF-α | Traumatic brain injury (mice) | Markedly reduced levels | Western blot | mednexus.org |

| TNF-α | Chronic constriction nerve injury (mice) | Attenuated upregulation of mRNA levels | qRT-PCR | nih.gov |

| IL-1β | Traumatic brain injury (mice) | Markedly reduced levels | Western blot | mednexus.org |

| IL-1β | Chronic constriction nerve injury (mice) | Attenuated upregulation of mRNA levels | qRT-PCR | nih.gov |

| IL-6 | Traumatic brain injury (mice) | Markedly reduced levels | ELISA | nih.gov |

| IL-10 | Traumatic brain injury (mice) | Increased levels (significant effect observed for IL-10) | ELISA | nih.gov |

| IL-4 | Traumatic brain injury (mice) | Increased levels | ELISA | nih.gov |

| MPO activity | Traumatic brain injury (mice) | Markedly reduced activity | Activity assay | mednexus.org |

| IL-1α | Listeria monocytogenes infected macrophages | Secretion inhibited in a dose-dependent manner | ELISA | asm.org |

Gene Expression Profiling

Gene expression profiling, often using techniques like quantitative real-time PCR (qRT-PCR) or microarray analysis, is employed to investigate the broader transcriptional changes induced by this compound treatment or the conditions it is used to treat. This allows researchers to identify affected pathways and gain insights into the molecular mechanisms. For example, qRT-PCR has been used to measure the mRNA expression levels of pro-inflammatory cytokines like TNF-α and IL-1β and anti-inflammatory cytokines like IL-4 and IL-10 in models of nerve injury nih.gov. Gene expression analysis has also been used to assess the expression of calpain genes (e.g., Capn1) to confirm the inhibitory effect of this compound nih.gov. Transcriptomic analysis, including principal component analysis and heatmaps of differentially expressed genes, has been utilized to study the effects of this compound in cellular models, revealing its contribution to the variance in gene expression profiles researchgate.net.

Table 3: Gene Expression Analysis Endpoints in this compound Research

| Genes/Pathways Analyzed | Model System | Observed Effect of this compound Treatment | Method Used | Reference |

| TNF-α mRNA | Chronic constriction nerve injury (mice) | Attenuated upregulation | qRT-PCR | nih.gov |

| IL-1β mRNA | Chronic constriction nerve injury (mice) | Attenuated upregulation | qRT-PCR | nih.gov |

| IL-4 mRNA | Chronic constriction nerve injury (mice) | Upregulation observed (though focus was on pro-inflammatory) | qRT-PCR | nih.gov |

| IL-10 mRNA | Chronic constriction nerve injury (mice) | Upregulation observed | qRT-PCR | nih.gov |

| Capn1 gene expression | BMSCs | Significantly decreased expression | qPCR | nih.gov |

| Differentially expressed genes | Hyperglycemic iPSC-derived endothelial cells | Contributed to variance in gene expression; identified specific upregulated and downregulated genes | Transcriptomic analysis | researchgate.net |

Oxidative Stress Marker Assessment

Pre-clinical research involving this compound frequently includes the assessment of oxidative stress markers to understand the compound's impact on cellular redox balance. In a swine model of chronic myocardial ischemia, calpain inhibition by this compound significantly decreased tissue oxidative stress in the ischemic myocardial tissue nih.gov. This was measured by techniques such as Oxyblot nih.gov. This compound also demonstrated an ability to enhance Schwann cell survival in vitro when subjected to oxidative stress induced by hydrogen peroxide (H₂O₂) apexbt.comselleckchem.com. In the context of experimental diabetic neuropathy in rats, this compound treatment led to an improvement in biochemical deficits, including a reduction in lipid peroxidation and proinflammatory cytokines nih.govresearchgate.net. These findings suggest a protective effect of this compound against oxidative damage in different tissue types and disease models.

Mitochondrial Membrane Potential Assays

Mitochondrial function is a critical aspect evaluated in studies utilizing this compound, particularly its effect on mitochondrial membrane potential (Δψm). In research on Leishmania amazonensis promastigotes, treatment with this compound induced depolarization of the mitochondrial membrane plos.orgplos.orgnih.govnih.govresearchgate.net. This depolarization was quantified using JC-1 staining, a lipophilic cationic dye that accumulates in mitochondria in a Δψm-dependent manner plos.orgnih.gov. At low concentrations, JC-1 exists as a monomer emitting green fluorescence, while at higher concentrations, it forms J-aggregates with emission at 590 nm (red fluorescence) plos.org. A reduction in the red/green fluorescence ratio indicates mitochondrial depolarization plos.org.

Furthermore, studies in mouse heart mitochondria following ischemia-reperfusion have shown that inhibition of calpain using this compound improves oxidative phosphorylation, specifically when complex I substrates are used nih.govphysiology.org. This compound treatment was found to mitigate damage to Complex I and decrease the opening of the mitochondrial permeability transition pore (MPTP) in these models nih.govphysiology.org. This suggests that this compound can help preserve mitochondrial function under stressful conditions.

Research findings on mitochondrial membrane potential changes induced by this compound in Leishmania amazonensis promastigotes are summarized below:

| Treatment Group | Mitochondrial Membrane Potential (Relative to Control) | Assay Method | Reference |

| This compound (IC₅₀) | Slight reduction observed | JC-1 staining | plos.orgnih.gov |

| This compound (2x IC₅₀) | Significant reduction (depolarization) | JC-1 staining | plos.orgnih.gov |

| Untreated Control | Baseline (100%) | JC-1 staining | plos.orgnih.gov |

| Sodium Azide (Positive Control) | Reduction (Non-viable cells) | Resazurin (B115843) assay | plos.orgnih.gov |

Flow Cytometry for Cell Cycle and Viability

Flow cytometry is a valuable tool used in pre-clinical studies with this compound to analyze its effects on cell cycle progression and viability. In studies investigating the impact of this compound on Leishmania amazonensis promastigotes, flow cytometry with propidium iodide (PI) staining was employed to assess changes in the cell cycle plos.orgnih.govnih.govresearchgate.net. Treatment with this compound resulted in a significant increase in the proportion of cells in the sub-G0/G1 phase in a concentration-dependent manner plos.orgnih.govnih.govresearchgate.net. This increase in the sub-G0/G1 population is indicative of DNA fragmentation and is considered a marker of apoptotic-like death nih.govresearchgate.net.

Cell viability was also assessed using methods such as the resazurin assay, which showed a significant decrease in resazurin reduction after this compound treatment, particularly at higher concentrations, indicating a loss of parasite viability plos.orgplos.orgnih.govresearchgate.net.

Flow cytometry analysis was also applied in studies with Phytomonas serpens to evaluate the morphology and ultrastructure of cells, including cell size and granularity cambridge.org. In this compound-resistant populations of P. serpens, flow cytometry indicated similar cell size and granularity compared to wild-type cells and no change in plasma membrane permeability, in contrast to positive controls for cell death cambridge.org.

Research findings on cell cycle distribution in Leishmania amazonensis promastigotes treated with this compound are presented below:

| Treatment Group | % Cells in Sub-G0/G1 Phase | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Assay Method | Reference |

| Untreated Control | Low | High | Moderate | Moderate | Flow Cytometry (PI) | plos.orgresearchgate.net |

| This compound (IC₅₀) | Increased | Decreased | Decreased | Decreased | Flow Cytometry (PI) | plos.orgresearchgate.net |

| This compound (2x IC₅₀) | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased | Flow Cytometry (PI) | plos.orgresearchgate.net |

| Miltefosine (Positive Control) | Large number | - | - | - | Flow Cytometry (PI) | researchgate.net |